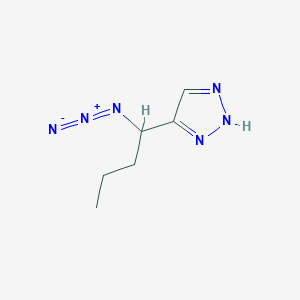

5-(1-azidobutyl)-1H-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-azidobutyl)-2H-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c1-2-3-5(9-11-7)6-4-8-12-10-6/h4-5H,2-3H2,1H3,(H,8,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLUPIHCSMSGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NNN=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization of 5 1 Azidobutyl 1h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. Through a suite of one-dimensional and multidimensional experiments, a complete and verifiable proton and carbon skeleton of 5-(1-azidobutyl)-1H-1,2,3-triazole can be established.

The ¹H NMR spectrum provides the initial and most direct information regarding the proton environments in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the single proton on the triazole ring and the nine protons of the 1-azidobutyl substituent.

The proton on the C4 position of the 1,2,3-triazole ring is anticipated to appear as a singlet in the aromatic region, typically around δ 7.85 ppm. This significant downfield shift is characteristic of protons attached to electron-deficient heterocyclic systems. nih.govresearchgate.net

The aliphatic protons of the butyl group exhibit chemical shifts and splitting patterns consistent with their proximity to the electronegative azide (B81097) group and the triazole ring. The methine proton (H-1') directly attached to both the azide group and the C5 of the triazole ring is the most deshielded of the aliphatic protons, expected to resonate as a triplet around δ 4.55 ppm. The adjacent methylene (B1212753) protons (H-2') would appear as a multiplet, followed by the subsequent methylene (H-3') and the terminal methyl (H-4') protons, which would appear as a triplet, moving progressively upfield.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (Triazole) | 7.85 | s (singlet) | - |

| H-1' (CH-N₃) | 4.55 | t (triplet) | 7.2 |

| H-2' (-CH₂-) | 1.95 | m (multiplet) | - |

| H-3' (-CH₂-) | 1.45 | m (multiplet) | - |

| H-4' (-CH₃) | 0.95 | t (triplet) | 7.4 |

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound is expected to display six distinct signals corresponding to the two carbons of the triazole ring and the four carbons of the butyl chain.

The C5 carbon of the triazole ring, being substituted and part of the heterocyclic system, is predicted to be the most downfield, around δ 148.0 ppm. The C4 carbon, bonded to a proton, would appear nearby, around δ 135.5 ppm. nih.gov The carbon atom of the butyl chain attached to the azide group (C-1') is expected at approximately δ 62.0 ppm due to the electronegativity of the attached nitrogen atoms. The remaining aliphatic carbons (C-2', C-3', C-4') would show characteristic upfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (Triazole) | 148.0 |

| C-4 (Triazole) | 135.5 |

| C-1' (CH-N₃) | 62.0 |

| C-2' (-CH₂-) | 32.5 |

| C-3' (-CH₂-) | 19.8 |

| C-4' (-CH₃) | 13.7 |

To unambiguously confirm the assignments from one-dimensional NMR and to piece together the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily between protons separated by two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear correlation pathway along the butyl chain: a cross-peak would connect the methyl protons (H-4') to the adjacent methylene protons (H-3'), which in turn would correlate with H-2', and finally, H-2' would show a correlation to the methine proton H-1'. The triazole proton (H-4) would show no correlations, confirming its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons, providing definitive one-bond (¹J_CH) correlations. youtube.com This would confirm the assignment of each proton to its corresponding carbon: H-4 to C-4, H-1' to C-1', H-2' to C-2', H-3' to C-3', and H-4' to C-4'.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically two- or three-bond, ²J_CH and ³J_CH) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule. sdsu.eduresearchgate.net The key correlation to establish the connection between the triazole ring and the substituent would be a cross-peak between the methine proton H-1' and the triazole carbon C-5. Further crucial correlations would include the triazole proton H-4 showing a three-bond correlation to the substituent carbon C-1' and a two-bond correlation to the ring carbon C-5. These correlations provide unequivocal proof of the 5-substituted pattern.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

The azide (–N₃) functional group provides a highly characteristic and easily identifiable signal in the IR spectrum. The most prominent feature is the strong, sharp absorption band resulting from the asymmetric stretching vibration (ν_as) of the N=N=N bond. This band is expected to appear in the region of 2100-2090 cm⁻¹ . nih.gov A second, typically weaker, band corresponding to the symmetric stretching vibration (ν_s) is expected at a lower frequency, generally in the 1300-1250 cm⁻¹ range. cdnsciencepub.com The presence of the intense band around 2100 cm⁻¹ is a definitive indicator of the azide group.

The 1,2,3-triazole ring exhibits several characteristic vibrations, although they can sometimes overlap with other signals. Key expected absorptions include:

N-H Stretching: A broad band in the region of 3200-3100 cm⁻¹ due to the N-H stretching of the triazole tautomer.

C-H Stretching: A sharp peak around 3150-3120 cm⁻¹ corresponding to the C-H stretch of the triazole ring.

Ring Stretching (C=N, N=N): A series of bands of variable intensity between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the stretching vibrations within the heterocyclic ring. nih.govresearchgate.net

Ring Deformation: In-plane and out-of-plane ring deformation and bending vibrations typically occur in the fingerprint region below 1200 cm⁻¹, with notable bands often appearing around 1150-900 cm⁻¹ . researchgate.net

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3130 | Medium | N-H (Triazole) | Stretching |

| ~3125 | Medium, Sharp | C-H (Triazole) | Stretching |

| ~2960-2850 | Medium | C-H (Aliphatic) | Stretching |

| ~2100 | Strong, Sharp | R-N₃ (Azide) | Asymmetric Stretch |

| ~1550, ~1450 | Medium-Weak | Triazole Ring | Ring Stretching |

| ~1260 | Medium-Weak | R-N₃ (Azide) | Symmetric Stretch |

| ~1120, ~950 | Medium | Triazole Ring | Ring Deformation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the mass-to-charge ratio of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For the compound This compound , HRMS analysis would be essential to verify its molecular formula of C₆H₁₀N₆.

While specific experimental data for This compound is not available in the reviewed literature, the expected theoretical monoisotopic mass can be calculated. This calculated value would serve as the benchmark for comparison with experimental results from an HRMS analysis.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₆H₁₀N₆ | 166.1018 |

In a typical HRMS experiment, the compound would be ionized, commonly using techniques such as electrospray ionization (ESI), and the resulting ions would be analyzed by a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap). The experimentally measured mass would be expected to be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass for the protonated molecule [M+H]⁺ or other adducts.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Regioisomeric Confirmation

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide unequivocal evidence for the structure of This compound , confirming the connectivity of the atoms and, crucially, the specific regioisomer. The formation of a 1,2,3-triazole ring via cycloaddition reactions can potentially yield different regioisomers, and X-ray crystallography can distinguish between them.

As no published crystal structure for This compound is available, a table of its crystallographic data cannot be provided. However, a hypothetical table is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.315 |

| R-factor (%) | < 5 |

The data in such a table would provide the dimensions of the unit cell (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal lattice. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a high-quality structural determination. The resulting crystal structure would definitively confirm the attachment of the 1-azidobutyl group to the C5 position of the 1H-1,2,3-triazole ring.

Chemical Reactivity and Derivatization Pathways of 5 1 Azidobutyl 1h 1,2,3 Triazole

Transformations Involving the Azide (B81097) Moiety

The azide group (-N₃) is a high-energy functional group known for its diverse reactivity. In 5-(1-azidobutyl)-1H-1,2,3-triazole, this group can undergo several key transformations, enabling conjugation to other molecules or conversion into other nitrogen-containing functionalities.

The azide group is a cornerstone of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". organic-chemistry.orgmdpi.com This reaction allows the azide on the butyl chain of this compound to react efficiently and regioselectively with terminal alkynes, forming a new, stable 1,4-disubstituted 1,2,3-triazole linkage. organic-chemistry.org This strategy is exceptionally modular for linking the parent molecule to a wide array of substrates, including biomolecules, polymers, and functional small molecules. beilstein-journals.orgnih.gov The reaction is known for its high yield, mild reaction conditions (often performed in aqueous media), and tolerance of a broad range of other functional groups. organic-chemistry.org In addition to the well-established copper-catalyzed reaction that yields 1,4-disubstituted triazoles, ruthenium-catalyzed versions (RuAAC) can provide the corresponding 1,5-disubstituted regioisomers. organic-chemistry.orgmdpi.com

| Alkyne Substrate | Catalyst System | Resulting Structure | Key Feature |

|---|---|---|---|

| Propargyl Alcohol | CuSO₄/Sodium Ascorbate | A di-triazole linked by a butyl group and a methylene (B1212753) bridge, with a terminal hydroxyl group. | Introduces a hydroxyl functionality for further derivatization. |

| Phenylacetylene | Cu(I) | Forms a product containing a new phenyl-substituted triazole ring. | Appends an aromatic moiety. mdpi.com |

| Ethynylferrocene | Cu(I) | Creates a molecule linking the initial triazole to a ferrocene (B1249389) unit. | Incorporates an organometallic, electroactive group. |

| Alkyne-modified Biotin (B1667282) | Cu(I) | Conjugates the triazole compound to a biotin molecule. | Enables applications in biochemical assays and affinity labeling. |

The azide group serves as a stable precursor to a primary amine. The reduction of the azido (B1232118) group in this compound to a primary amine (to form 5-(1-aminobutyl)-1H-1,2,3-triazole) is a fundamental and highly useful transformation. This conversion can be achieved through several reliable methods. nih.gov

One of the most common methods is the Staudinger reaction , which involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate that is subsequently hydrolyzed to yield the primary amine and phosphine oxide. nih.govwikipedia.orgfrontiersin.org Another prevalent method is catalytic hydrogenation , where the azide is reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). masterorganicchemistry.comorganic-chemistry.org This method is generally clean and efficient. Chemical reduction using hydride reagents like lithium aluminum hydride (LiAlH₄) is also effective, though less chemoselective than the other methods. masterorganicchemistry.com

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | THF or other ethereal solvents, room temperature. | Very mild conditions, high chemoselectivity. nih.gov |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Methanol or Ethanol (B145695), room temperature, atmospheric or higher pressure. | Clean reaction with gaseous N₂ as the only byproduct. organic-chemistry.org |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or ether, often requires heating. | Powerful reducing agent. |

| Dichloroindium Hydride | InCl₃, NaBH₄ | THF, room temperature. | Chemoselective and occurs under mild conditions. organic-chemistry.org |

Beyond cycloadditions and reductions, the azide group can participate in other nitrogen-based transformations. While less common for simple alkyl azides compared to acyl or sulfonyl azides, thermal or photochemical decomposition can lead to the formation of a highly reactive nitrene intermediate. wikipedia.org This nitrene can then undergo various reactions, such as C-H insertion or rearrangement.

The azide can also react as a nucleophile in certain contexts, although this is less characteristic than its 1,3-dipolar nature. wikipedia.org More synthetically relevant is the participation of the azide in reactions like the Staudinger ligation, a modification of the Staudinger reaction that forms a stable amide bond, which is a powerful tool for bioconjugation. nih.govwikipedia.org

Functionalization and Modification of the 1H-1,2,3-Triazole Ring System

The 1H-1,2,3-triazole ring is not merely a passive linker; it is an aromatic heterocycle with its own distinct reactivity. The ring can be functionalized at its carbon atom (C-H functionalization) or its nitrogen atoms (N-alkylation/N-arylation).

For this compound, the triazole ring possesses a single C-H bond at the C4 position, making it a prime target for regioselective functionalization. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for modifying heterocycles. sioc-journal.cnresearchgate.net Palladium-catalyzed direct arylation is a notable method for forming C-C bonds at the triazole core. rsc.orgnih.govacs.org While many studies focus on the C5-H arylation of 1,4-disubstituted triazoles, the principles can be extended to the C4 position. nih.govacs.org These reactions typically involve a palladium catalyst, a base, and an aryl halide or equivalent. The triazole itself can act as a directing group in the functionalization of attached substituents, showcasing its influence on reactivity. sioc-journal.cnehu.es

| Reaction Type | Typical Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Direct Arylation | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃), Aryl Bromide | 4-Aryl-5-(1-azidobutyl)-1H-1,2,3-triazole | nih.gov, acs.org |

| Acetoxylation | Pd(OAc)₂, K₂S₂O₈, Acetic Acid | 4-Acetoxy-5-(1-azidobutyl)-1H-1,2,3-triazole | researchgate.net |

| Chlorination | Pd(OAc)₂, CuCl₂ | 4-Chloro-5-(1-azidobutyl)-1H-1,2,3-triazole | researchgate.net |

| Acylation | Pd-catalyst, Aromatic Aldehyd, TBHP | 4-Acyl-5-(1-azidobutyl)-1H-1,2,3-triazole | researchgate.net |

The 1H-1,2,3-triazole ring contains three nitrogen atoms, and the NH proton can reside on either N1 or N2 through tautomerization. Consequently, alkylation or arylation can potentially occur at N1, N2, or N3, often leading to a mixture of regioisomers. rsc.org The synthesis of a specific regioisomer is a significant challenge. The distribution of products is influenced by the nature of the electrophile, the solvent, the base, and the catalyst system employed. nih.govnih.govbohrium.com

For instance, palladium-catalyzed N-arylation with aryl halides has been shown to be highly selective for the N2 position. nih.gov In contrast, copper-catalyzed reactions often yield mixtures of N1 and N2 isomers with moderate selectivity. nih.gov Gold-catalyzed alkylation with vinyl ethers has also been developed as a method for N2-selective alkylation. nih.govrsc.org The steric hindrance imposed by the existing substituent at the C5 position can also play a role in directing the incoming group to a specific nitrogen atom. acs.org

| Reaction | Reagents/Catalyst | Major Product(s) | Key Feature |

|---|---|---|---|

| N-Arylation | Aryl Bromide, Pd-catalyst, Ligand (e.g., Xantphos) | N2-Aryl isomer | High N2-selectivity (95-99%). nih.gov |

| N-Arylation | Diaryl Iodonium Salts | N2-Aryl isomer | Catalyst-free method with high N2-selectivity. acs.org |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Mixture of N1 and N2 isomers | Regioselectivity is often poor without specific directing groups. nih.gov |

| N-Alkylation | Vinyl Ethers, Gold-catalyst | N2-Alkyl isomer | High N2-selectivity via proposed hydrogen bonding. nih.govrsc.org |

| N-Alkylation | Alcohols, Acid Catalyst (Lewis or Brønsted) | Mainly N2-Alkyl isomer | Selectivity depends on the stability of the carbocation intermediate. bohrium.com |

Electrophilic and Nucleophilic Reactivity of the Triazole Ring

The 1H-1,2,3-triazole ring is an aromatic heterocycle that possesses a unique reactivity profile, balancing stability with the potential for functionalization. It contains one pyrrole-type nitrogen (N1) and two pyridine-type nitrogens (N2, N3), making the ring system electron-deficient. nih.gov

Electrophilic Reactivity: Electrophilic attack on the 1,2,3-triazole ring predominantly occurs at the nitrogen atoms rather than the carbon atoms. bhu.ac.in The N-H proton is acidic (pKa ≈ 9.4), and its deprotonation yields a triazolate anion, which is a potent nucleophile that readily reacts with various electrophiles, most commonly alkylating and acylating agents. mdpi.com

Due to the existence of tautomers, N-substitution of an unsymmetrical 5-substituted-1H-1,2,3-triazole typically yields a mixture of regioisomers: the 1,5-disubstituted (N1) and 1,4-disubstituted (N2) products. bhu.ac.inmdpi.com The ratio of these isomers is influenced by the nature of the electrophile, the solvent, and the reaction conditions. Generally, the N2-substituted isomer is thermodynamically more stable. mdpi.com

Nucleophilic Reactivity: The carbon atoms of the triazole ring are electron-poor and thus generally resistant to electrophilic substitution. Conversely, this electron deficiency makes them susceptible to nucleophilic attack, although this typically requires harsh conditions or activation of the ring. nih.gov Direct nucleophilic substitution of a hydrogen atom (SNH) on the triazole ring is uncommon but can be achieved with potent nucleophiles or under palladium catalysis, which facilitates C-H bond activation for arylation at the C5 position. nih.gov For this compound, the C4-H is the only available carbon for such a reaction.

| Reaction Type | Reagent Class | Typical Reagents | Expected Product(s) |

| Electrophilic | Alkylating Agents | Alkyl halides (e.g., CH₃I), Sulfates (e.g., (CH₃)₂SO₄) | Mixture of N1- and N2-alkylated triazoles |

| Acylating Agents | Acyl chlorides (e.g., CH₃COCl), Anhydrides | Mixture of N1- and N2-acylated triazoles | |

| Nucleophilic | Organometallics | Organolithium reagents (e.g., n-BuLi) followed by an electrophile | C4-lithiated intermediate for further functionalization |

| C-H Arylation | Aryl halides (e.g., Ph-I), Pd catalyst, Base | C4-arylated triazole |

Reactivity and Derivatization of the Butyl Aliphatic Linker

The butyl chain connecting the azide and triazole moieties is a saturated aliphatic linker. As such, its C-H bonds are relatively strong and unreactive compared to the functional groups they connect. Modification of the butyl chain itself, without affecting the triazole or azide groups, presents a significant synthetic challenge.

Reactions typical for alkanes, such as free-radical halogenation, could theoretically be employed. However, this method would likely suffer from a lack of regioselectivity, leading to a mixture of products halogenated at different positions along the butyl chain (C1, C2, C3, C4). Furthermore, the radical conditions could potentially be incompatible with the azide and triazole functionalities.

Modern synthetic methods increasingly focus on catalytic C-H activation to functionalize such inert linkers, but this often requires a directing group to achieve selectivity. researchgate.net

Synthesis of Multifunctional Molecules and Advanced Molecular Architectures Incorporating this compound

The true synthetic utility of this compound lies in its nature as a bifunctional building block. The azide group and the triazole N-H group represent two orthogonal reactive sites that can be addressed selectively to construct complex and multifunctional molecules.

Computational and Theoretical Investigations of 5 1 Azidobutyl 1h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(1-azidobutyl)-1H-1,2,3-triazole, these methods can predict its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure and optimized geometry of molecules. ekb.egchim.it By applying a functional, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)), the lowest energy conformation of the molecule can be found, providing key data on bond lengths, bond angles, and dihedral angles. ekb.eg

Table 1: Representative Optimized Geometrical Parameters for a 1,5-Disubstituted 1,2,3-Triazole Ring Calculated by DFT

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | ~1.35 Å |

| N2-N3 | ~1.30 Å | |

| N3-C4 | ~1.36 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.37 Å | |

| Bond Angle | C5-N1-N2 | ~109° |

| N1-N2-N3 | ~110° | |

| N2-N3-C4 | ~107° | |

| N3-C4-C5 | ~107° | |

| C4-C5-N1 | ~107° |

Note: These values are generalized from DFT studies on similar 1,2,3-triazole structures and serve as representative examples. Specific values for this compound would require a dedicated calculation.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational analysis provides the energies of these orbitals and the resulting HOMO-LUMO energy gap. jcchems.com This gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. jcchems.com

For 1,2,3-triazole derivatives, the electron density is typically concentrated around the nitrogen-rich heterocyclic ring. The HOMO is often distributed across the triazole ring and parts of the substituents, while the LUMO is also centered on the ring system. The presence of the electron-withdrawing azide (B81097) group and the alkyl chain would influence the precise distribution of electron density and the energies of the frontier orbitals. Theoretical calculations can map the molecular electrostatic potential (MEP) to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 2: Illustrative Frontier Orbital Energies for a 1,5-Disubstituted 1,2,3-Triazole

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ~6.0 |

Note: These values are representative for this class of compounds based on DFT calculations. The exact values depend on the specific substituents and the computational method used.

Reaction Mechanism Studies Related to Triazole Formation and Transformation

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the formation of the 1,2,3-triazole ring.

The synthesis of 1,5-disubstituted 1,2,3-triazoles, such as this compound, is selectively achieved through the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). organic-chemistry.orgnih.gov This reaction contrasts with the more common Copper-catalyzed (CuAAC) reaction, which yields the 1,4-isomer. mdpi.com

DFT studies have been crucial in mapping the mechanistic pathway of the RuAAC reaction. organic-chemistry.orgresearchgate.net The accepted mechanism proceeds through several key steps:

Coordination of the alkyne and azide to the ruthenium(II) catalyst, typically a [Cp*RuCl] complex. organic-chemistry.orgresearchgate.net

Oxidative coupling of the two reactants to form a six-membered ruthenacycle intermediate. This step is regioselectivity-determining, favoring the formation of the C-N bond between the more electronegative alkyne carbon and the terminal azide nitrogen. organic-chemistry.orgresearchgate.net

Reductive elimination from the ruthenacycle, which releases the 1,5-disubstituted 1,2,3-triazole product and regenerates the active catalyst. organic-chemistry.orgresearchgate.net

Computational models have confirmed that this pathway is energetically more favorable than alternatives, explaining the high regioselectivity observed experimentally. researchgate.netacs.org

A key strength of computational chemistry is the ability to locate and characterize transition state (TS) structures along a reaction coordinate. researchgate.net For the RuAAC mechanism, DFT calculations identify the geometry of the transition states for both the oxidative coupling and reductive elimination steps. acs.org Vibrational frequency analysis confirms these structures as true transition states (having one imaginary frequency).

By calculating the energies of the reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. This allows for the determination of the activation energy (energy barrier) for each step. Such calculations have consistently shown that the reductive elimination step is the rate-determining step of the RuAAC reaction, possessing the highest activation barrier. organic-chemistry.orgmdpi.com The uncatalyzed thermal cycloaddition has a much higher activation barrier (around 26 kcal/mol), highlighting the profound catalytic effect of the ruthenium complex. acs.orgcore.ac.uk

Table 3: Representative Calculated Activation Energies for the RuAAC Mechanism

| Reaction Step | Description | Typical Activation Energy (kcal/mol) |

| Oxidative Coupling | Formation of the ruthenacycle intermediate | 4 - 5 |

| Reductive Elimination | Formation of the triazole and catalyst regeneration | 13 - 14 |

Source: Data generalized from DFT studies on the RuAAC mechanism. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The 1-azidobutyl substituent attached to the triazole ring introduces significant conformational flexibility. Understanding this flexibility is important as it influences the molecule's physical properties and its potential interactions in a biological or material science context.

Conformational analysis, typically performed using DFT, involves systematically rotating the single bonds in the azidobutyl chain and calculating the energy at each step to map the potential energy surface (PES). ekb.eg This process identifies low-energy, stable conformers and the energy barriers for rotation between them. For the azidobutyl group, key dihedral angles would include the C-C bonds of the butyl chain and the C-N bond of the azide group. Studies on similar molecules containing azido (B1232118) groups and flexible chains show that multiple stable conformers can exist in equilibrium. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. tandfonline.comnih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules like water or chloroform), and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to model the movement of the atoms over a period of time. This provides a dynamic picture of the molecule's conformational changes, flexibility, and interactions with its environment, which is more representative of its behavior in solution than static quantum calculations alone. tandfonline.comfrontiersin.org

Investigation of Preferred Conformations of the Azidobutyl Side Chain

Computational methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore the conformational landscape of the azidobutyl group. nih.gov The process involves a systematic scan of the potential energy surface (PES) by rotating the key dihedral angles of the side chain. ekb.eg For the 1-azidobutyl group, the crucial dihedral angles would be C4-C5-Cα-Nβ and C5-Cα-Nβ-Nγ.

Quantum chemical calculations on similar flexible side chains attached to heterocyclic rings reveal that multiple conformers can coexist with relatively small energy differences. nih.govresearchgate.net Theoretical studies on 1,5-substituted 1,2,3-triazole amino acids, for example, have shown the existence of numerous conformers with relative energies close to each other, leading to significant structural diversity. nih.gov For this compound, one would expect to find several low-energy conformers corresponding to different spatial arrangements of the butyl chain and the terminal azide group. These conformers might range from extended, linear shapes to more compact, folded structures.

The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The results of such an analysis are typically presented in a data table, illustrating the relative stability and key geometric parameters of each unique conformation.

Table 1: Illustrative Conformational Analysis of the Azidobutyl Side Chain This table represents a hypothetical outcome of a DFT study, illustrating how data on different conformers would be presented.

| Conformer | Dihedral Angle (C4-C5-Cα-Nβ) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1 | -175° (anti-periplanar) | 0.00 | 3.8 |

| 2 | +65° (gauche) | 0.85 | 4.2 |

| 3 | -68° (gauche) | 0.92 | 4.3 |

| 4 | 10° (syn-periplanar) | 3.50 | 5.1 |

Note: Data are hypothetical and for illustrative purposes only, based on typical findings for flexible alkyl chains on heterocyclic systems.

Flexibility and Tautomerism of the 1H-1,2,3-Triazole Ring

The 1,2,3-triazole ring, while aromatic, exhibits its own structural dynamics, primarily related to tautomerism. chim.it Tautomers are isomers that differ in the position of a proton and a double bond. The unsubstituted 1,2,3-triazole ring exists in two primary tautomeric forms: the 1H- and the 2H-tautomer. mdpi.comijsr.net In the case of this compound, the substitution at the C5 position makes the N1 and N3 atoms of the ring non-equivalent, leading to three possible N-H tautomers: 1H, 2H, and 3H.

Computational studies have consistently shown that for the parent 1,2,3-triazole, the 2H-tautomer is more stable than the 1H-tautomer in the gas phase by approximately 21 kJ/mol (or about 5 kcal/mol). researchgate.netscielo.br This stability is attributed to its electronic structure and smaller dipole moment. scielo.brnih.gov The 1H-tautomer, however, possesses a significantly larger dipole moment, making it more stable in polar solvents where it can be preferentially stabilized by solute-solvent interactions. mdpi.comnih.gov

For this compound, the tautomeric equilibrium would involve the 1H, 2H, and 3H forms. The 1H- and 3H-tautomers would be expected to have large dipole moments, while the 2H-tautomer would be less polar. Therefore, the predominant tautomer in a given environment would depend on the polarity of the solvent. In nonpolar media or the gas phase, the 2H form is likely to be favored, whereas in polar solvents like water or DMSO, the 1H and 3H forms would be significantly stabilized.

Table 2: Calculated Properties of 1,2,3-Triazole Tautomers This table summarizes typical computational findings for the parent 1,2,3-triazole ring, which provide a basis for understanding the behavior of its substituted derivatives.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Dipole Moment (Debye) | Symmetry |

| 1H-1,2,3-triazole | 3.5 - 4.5 | ~4.2 - 4.4 | C_s |

| 2H-1,2,3-triazole | 0.0 | ~0.1 - 0.2 | C_2v |

Data compiled from literature sources. scielo.brnih.gov The relative energy difference and dipole moments can vary slightly depending on the level of theory used in the calculation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies central to modern chemistry and drug design. mdpi.com They represent an attempt to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity (QSAR) or a physicochemical property (QSPR). researchgate.net

The fundamental principle is that the structural features of a molecule, such as its size, shape, electronic distribution, and lipophilicity, determine its activity or properties. A QSAR/QSPR model aims to quantify this relationship. The process involves several key steps:

Data Set Selection: A series of structurally related compounds with known, experimentally measured activities or properties is compiled. For example, a set of triazole derivatives tested for their inhibitory activity against a specific enzyme could be used. nih.govnih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical values known as "molecular descriptors" is calculated. These descriptors encode different aspects of the molecular structure. They can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex values derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment) or topological indices that describe molecular branching and connectivity. researchgate.nettandfonline.com

Model Generation: Statistical methods are used to find a mathematical equation that best correlates the descriptors (the independent variables) with the observed activity/property (the dependent variable). Multiple Linear Regression (MLR) is a common technique used to generate a linear equation. tandfonline.comphyschemres.org More advanced methods like Partial Least Squares (PLS) or machine learning algorithms (e.g., Artificial Neural Networks) can also be employed.

Model Validation: The generated model must be rigorously validated to ensure it is statistically robust and has predictive power. Internal validation techniques (e.g., leave-one-out cross-validation, Q²) assess the model's internal consistency, while external validation, using a separate test set of compounds not used in model generation, evaluates its ability to predict the activity of new, untested molecules. researchgate.nettandfonline.com

For a class of compounds like triazole derivatives, a QSAR study could identify which structural features—such as the nature and position of substituents on the triazole ring or the properties of the side chain—are crucial for a particular biological activity. nih.gov The resulting model can then be used to predict the activity of novel, yet-to-be-synthesized triazole compounds, thereby guiding the design of more potent or selective molecules and prioritizing synthetic efforts. nih.gov

Applications and Future Research Directions for 5 1 Azidobutyl 1h 1,2,3 Triazole and Its Derivatives

The Role of Triazole Scaffolds in Advanced Molecular Engineering

The predictable synthesis and robust nature of the 1,2,3-triazole ring make it an ideal component for constructing complex molecular architectures with tailored functions. rsc.org Its applications span from mimicking biological structures to linking disparate chemical entities with high precision.

In medicinal chemistry and chemical biology, the concept of bioisosterism—where one functional group is replaced by another with similar physicochemical properties to enhance desired activities—is a cornerstone of drug design and probe development. nih.gov The 1,4-disubstituted 1,2,3-triazole ring has been widely and successfully employed as a bioisostere for the trans-amide bond. mdpi.comresearchgate.net This is due to its comparable size, planarity, dipole moment (~5 Debye), and hydrogen bonding capabilities. mdpi.comnih.gov The polarized C5-H bond of the triazole can act as a hydrogen bond donor, analogous to the amide N-H, while the N2 and N3 atoms can serve as hydrogen bond acceptors, mimicking the amide carbonyl oxygen. mdpi.com

This bioisosteric relationship offers several advantages in the design of chemical probes:

Enhanced Stability : Replacing a metabolically labile amide bond with a robust triazole ring can significantly increase the probe's stability against enzymatic degradation. mdpi.comnih.gov

Improved Potency : In numerous instances, the substitution of an amide with a triazole has led to a substantial improvement in biological activity. nih.govnih.gov For example, a triazole isostere of an anticancer drug lead, imatinib, showed a tenfold increase in potency against the K562 cancer cell line. nih.gov

Facilitated Synthesis : The use of the CuAAC reaction allows for the rapid and modular synthesis of probe libraries, accelerating structure-activity relationship (SAR) studies. nih.govnih.gov

For a compound like 5-(1-azidobutyl)-1H-1,2,3-triazole, the triazole core could be integrated into a peptide or small molecule scaffold as an amide bond surrogate. The pendant azido (B1232118) group provides a reactive handle for further modification, enabling the attachment of reporter tags (e.g., fluorophores, biotin) or other functional groups essential for a chemical probe's function, such as in activity-based protein profiling (ABPP). nih.gov

The same features that make triazoles excellent bioisosteres also make them highly effective linkers in more extensive molecular systems. The CuAAC reaction is a premier example of a bioorthogonal ligation, meaning it can proceed in complex biological environments without interfering with native processes. nih.govcsic.es

In Bioconjugation: The triazole linkage is central to modern bioconjugation, used to connect molecules to proteins, nucleic acids, and other biomacromolecules. rsc.orgresearchgate.net The reaction's high efficiency, mild conditions (physiological pH, aqueous solutions), and specificity are critical. csic.es A molecule such as this compound is well-suited for this purpose. Its terminal azide (B81097) group can be "clicked" onto an alkyne-modified biomolecule, creating a stable covalent bond. This strategy is widely used for:

Labeling proteins and nucleic acids for imaging and tracking. nih.gov

Creating antibody-drug conjugates.

Functionalizing surfaces and nanoparticles with biological ligands. acs.org

In Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The 1,2,3-triazole ring is an adept participant in these interactions. rsc.orgresearchgate.net

Anion Recognition : The polarized C-H bond of the triazole ring can form hydrogen bonds with anions. researchgate.net This interaction can be strengthened by alkylating the triazole to form a triazolium salt, creating charge-assisted hydrogen bonds that make them effective receptors for anionic species. rsc.orgnih.gov

Metal Coordination : The lone pairs of electrons on the N2 and N3 atoms can coordinate with metal ions, enabling the use of triazoles in constructing metallosupramolecular architectures and sensors. uq.edu.au

Assembly Control : The rigidity of the triazole ring can prevent unwanted interactions between linked components while providing a defined angle and distance, offering precise control over the geometry of the final assembly. uq.edu.au

Integration into Functional Materials and Polymer Science

The efficiency of triazole formation has been harnessed to build novel macromolecules, including polymers and dendrimers, with unique properties and functions. rsc.orgrsc.org

The CuAAC reaction is an exceptionally powerful tool for polymerization, allowing for the synthesis of well-defined macromolecular structures. rsc.org Triazoles can be incorporated into the polymer backbone by reacting difunctional monomers (e.g., diazides and dialkynes). mdpi.comresearchgate.net A molecule like this compound, possessing both a triazole ring and a reactive azide, could serve as a monomer for creating "dense" triazole polymers or as a side-chain functionalization unit.

Dendrimers are highly branched, tree-like polymers with precise structures. The use of click chemistry has revolutionized dendrimer synthesis. rsc.orgkoreascience.kr The 1,2,3-triazole units formed during dendritic growth can contribute valuable properties to the final macromolecule, such as enhanced solubility, metal adhesion, and defined spatial arrangements. rsc.org These triazole-containing dendrimers have found applications as nanoreactors, drug delivery vehicles, and stabilizers for nanoparticles. acs.orgresearchgate.netmdpi.com

The electronic nature of the 1,2,3-triazole ring allows it to impart specific optical and electronic functionalities to materials. researchgate.net Triazoles are electron-withdrawing and can be integrated into conjugated systems to tune the material's properties. rsc.orgacs.org

Research has demonstrated that triazole-based materials can exhibit a range of useful characteristics. These findings suggest that polymers or materials derived from this compound could be engineered for specific applications.

| Property | Triazole System Studied | Key Finding | Potential Application | Reference |

|---|---|---|---|---|

| Nonlinear Optical (NLO) | Triazole-based fluorene (B118485) functional polymer | Demonstrated favorable third-order NLO properties with a nonlinearity of 3.66×10-10 esu. | Optical switching, data storage | scientific.net |

| Nonlinear Optical (NLO) | Organic crystals based on 1,2,3-triazole moieties | Achieved quadratic NLO (SHG) values more than 9 times that of potassium dihydrogen phosphate (B84403) (KDP). | Frequency conversion | optica.org |

| Spin Crossover (SCO) | Iron(II)-triazole complexes embedded in a polymer-nanoparticle hybrid | The material exhibits spin-crossover properties, leading to changes in magnetic and optical characteristics with external stimuli. | Sensors, molecular switches, magneto-optical devices | rsc.orgbohrium.com |

| Electronic / Electrochemical | Rhenium(I) complexes with pyridyl- and pyrimidinyl-triazole ligands | The ligand-based reduction potential is highly sensitive to the heterocycle attached to the triazole, shifting by up to 600 mV. | Electrocatalysis, luminescent probes | mdpi.com |

| Electronic | Fluorobenzenes substituted with triazole groups | 1,4- and 2,4-triazoles are cation-stabilizing, while the 1,5-triazole is destabilizing. All are radical stabilizers. | Tuning reaction mechanisms, materials for electronics | acs.org |

Application in Catalysis and Ligand Design for Organometallic Complexes

The nitrogen atoms in the 1,2,3-triazole ring are effective coordination sites for transition metals, making the scaffold a valuable component in ligand design for organometallic catalysis. uq.edu.auresearchgate.netscielo.org.mx The N2 and N3 atoms possess electron lone pairs capable of forming stable complexes with a variety of metals, including ruthenium, palladium, copper, and rhenium. researchgate.netscielo.org.mxbohrium.com

The modularity of triazole synthesis via click chemistry is a significant advantage, as it allows for the straightforward fine-tuning of a ligand's steric and electronic properties by simply changing the azide or alkyne precursors. scielo.org.mxotago.ac.nz This has led to the development of diverse triazole-based ligands for a range of catalytic transformations. A compound such as this compound offers a triazole core for metal coordination and a pendant azido group that could be used to anchor the catalyst to a solid support or to introduce a second coordinating group, creating a chelating ligand.

| Metal Center | Ligand Type / Feature | Catalytic Application | Key Advantage / Finding | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Triazole-based ligands | Transfer hydrogenation of ketones and aldehydes | Air-stable complexes that can use ethanol (B145695) as both solvent and hydrogen source. | scielo.org.mx |

| Various (Ru, Pd, Cu, etc.) | Organosulfur ligands with triazole core | Cross-coupling (Suzuki, Sonogashira), alcohol oxidation | Click synthesis provides stable, soluble ligands for efficient and often recyclable catalytic systems. | bohrium.com |

| Gold(I) | 1,2,3-Triazolylidene (mesoionic carbene) ligands | 1,6-enyne rearrangement, allylic etherification | Ancillary triazolylidene ligand improves catalytic activity; steric bulk enhances stability. | otago.ac.nz |

| Copper(I) | Triazolyl and polytriazolyl derivatives | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | The triazole ligand itself can accelerate the CuAAC reaction by stabilizing the active Cu(I) state. | mdpi.com |

| Rhenium(I) | Diimine ligands with pyrimidinyl- and pyrazinyl-triazoles | Electrocatalytic CO2 reduction | The electronic properties of the triazole ligand influence the catalytic activity. | mdpi.com |

Development of Triazole-Based Ligands for Metal Catalysis

There is no available research detailing the development or use of this compound as a ligand for metal catalysis. The broader family of 1,2,3-triazoles offers multiple coordination sites through its nitrogen atoms, making them effective ligands for various transition metals such as ruthenium, palladium, nickel, and copper. rsc.orgscielo.org.mxrsc.org These ligands can be tailored to influence the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their catalytic activity. scielo.org.mx For instance, bidentate and tridentate triazole-based ligands have been successfully employed in ruthenium-catalyzed transfer hydrogenation reactions. scielo.org.mx Similarly, triazole-containing phosphine (B1218219) ligands have shown excellent performance in palladium-catalyzed Mizoroki-Heck coupling reactions. rsc.org

A hypothetical application of this compound could involve the dual functionality of the triazole ring for metal coordination and the azido group for post-complexation modification or to introduce unique electronic effects. However, without experimental data, this remains speculative.

Coordination Chemistry Studies of Triazole Derivatives with Transition Metals

Specific studies on the coordination chemistry of this compound with transition metals have not been reported. The coordination behavior of 1,2,3-triazoles is well-documented, with the nitrogen atoms of the triazole ring acting as donors to form stable complexes with a range of metal ions. nih.govmdpi.comrsc.org The mode of coordination can vary, with ligands acting as monodentate, bidentate, or even bridging units. The substituents on the triazole ring play a crucial role in determining the coordination geometry and the stability of the resulting complexes. rsc.org

For this compound, the coordination would likely involve the N2 and/or N3 atoms of the triazole ring. The presence of the 1-azidobutyl group at the C5 position could potentially influence the electronic properties of the triazole ring and, consequently, its coordination affinity and the properties of the resulting metal complex. Further research would be needed to synthesize this compound and investigate its coordination behavior with different transition metals.

Emerging Research Fronts and Interdisciplinary Opportunities for Triazole Chemistry

While there are no emerging research fronts specifically for this compound, the broader field of triazole chemistry continues to expand into new and exciting interdisciplinary areas. The inherent properties of the 1,2,3-triazole moiety, such as its stability, polarity, and ability to form hydrogen bonds, make it a valuable building block in medicinal chemistry, materials science, and beyond. tandfonline.commdpi.comresearchgate.net

The fusion of triazole chemistry with polymer science has led to the development of functional materials with applications in drug delivery and biocompatible polymers. ekb.eg In medicinal chemistry, triazole derivatives are being investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. tandfonline.com The structural features of triazoles allow them to act as pharmacophores, interacting with biological targets. tandfonline.comresearchgate.net

An interdisciplinary opportunity for a molecule like this compound could lie at the intersection of catalysis and bioorthogonal chemistry. The azido group is a well-known functional handle for bioorthogonal ligation reactions. A metal complex bearing this ligand could potentially be used for targeted catalysis within a biological system, although this is purely a conceptual proposition at this stage.

Q & A

Q. What is the optimal synthetic route for 5-(1-azidobutyl)-1H-1,2,3-triazole, and what reaction conditions optimize yield and purity?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method. Key conditions include:

- Catalyst : Cu(I) salts (e.g., CuI) to ensure regioselective 1,4-disubstituted triazole formation .

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or aqueous/organic biphasic systems for improved solubility and reaction efficiency .

- Temperature : Elevated temperatures (50–80°C) accelerate the reaction while maintaining high specificity . Yields >95% are achievable under optimized conditions, as demonstrated in analogous triazole syntheses .

Q. How is the regioselectivity of 1,4-disubstituted triazole formation ensured during synthesis?

Regioselectivity is dictated by the Cu(I) catalyst, which promotes 1,4-addition via a stepwise mechanism involving copper-acetylide intermediates. Thermal reactions (non-catalyzed) favor 1,5-regioisomers, but CuAAC exclusively yields 1,4-products due to lowered activation barriers . For validation, comparative NMR or X-ray analyses of regioisomers can resolve structural ambiguities .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- NMR Spectroscopy : 1H and 13C NMR identify substituent positions (e.g., azidobutyl chain integration and triazole proton shifts) .

- Mass Spectrometry : HRMS confirms molecular formula and purity .

- X-ray Crystallography : Resolves regiochemistry and spatial arrangement, as shown in structurally analogous triazoles .

Advanced Research Questions

Q. How can solvent systems and catalyst loading be optimized to improve reaction kinetics for large-scale synthesis?

- Solvent Optimization : Aqueous systems reduce side reactions and enable greener synthesis, while DMF enhances reaction rates for hydrophobic substrates .

- Catalyst Loading : Sub-stoichiometric Cu(I) (0.1–1 mol%) balances cost and efficiency. Excess Cu can lead to byproducts, necessitating post-reaction purification (e.g., chelation with EDTA) .

- Kinetic Studies : Time-resolved FTIR or in-situ NMR monitors reaction progress to identify rate-limiting steps .

Q. What are the key considerations when designing biological activity assays for this compound, given its structural analogs?

- Substituent Effects : The azidobutyl chain may enhance membrane permeability, while the triazole core influences target binding. Compare activities of analogs with varying alkyl/aryl substituents .

- Assay Conditions : Use standardized protocols (e.g., MIC for antimicrobial testing) and control for copper residues, which may confound results .

- Mechanistic Studies : Molecular docking or SPR analysis can map interactions with biological targets (e.g., enzymes or receptors) .

Q. How to reconcile discrepancies in reported antimicrobial efficacy of triazole derivatives across studies?

Contradictions arise from:

- Structural Variations : Minor substituent changes (e.g., halogen vs. methoxy groups) drastically alter bioactivity .

- Assay Variability : Differences in microbial strains, inoculum size, or culture media affect MIC values .

- Data Normalization : Express activity relative to positive controls (e.g., metronidazole for anaerobic pathogens) to enable cross-study comparisons .

Q. What strategies enhance the compound’s stability and bioavailability in pharmacological studies?

- Prodrug Design : Modify the azide group into a bioreversible moiety (e.g., protected amines) to improve metabolic stability .

- Formulation : Use liposomal encapsulation or PEGylation to enhance solubility and circulation time .

- In Silico Modeling : Predict ADMET properties (e.g., logP, CYP450 interactions) using QSAR models .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in cycloaddition reactions?

Discrepancies may stem from:

- Substituent Electronic Effects : Electron-withdrawing groups on azides slow reaction rates, necessitating higher temperatures or prolonged times .

- Catalyst Purity : Commercial Cu(I) sources often contain stabilizers (e.g., iodide), which can alter reactivity. Use freshly prepared catalysts for reproducibility .

- Side Reactions : Competing Huisgen 1,3-dipolar cycloadditions (non-catalyzed) may occur if Cu is depleted. Monitor via TLC or LC-MS .

Methodological Tables

| Parameter | Optimized Condition | Evidence Source |

|---|---|---|

| Catalyst | CuI (0.5 mol%) | |

| Solvent | DMF/H2O (1:1) | |

| Temperature | 60°C | |

| Reaction Time | 12–16 hours | |

| Characterization Methods | 1H/13C NMR, HRMS, X-ray |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.